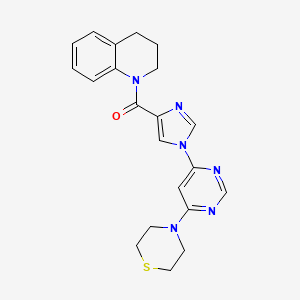

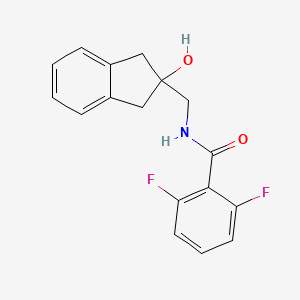

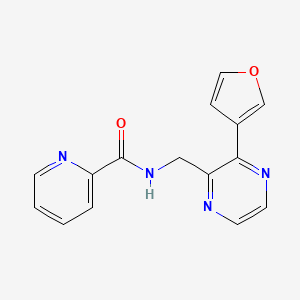

2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide” is an electron-deficient molecule . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .

Molecular Structure Analysis

The molecular structure of similar compounds suggests that they are strong electron-withdrawing molecules . They can react with aldehydes through the Knoevenagel condensation reaction, which allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .Chemical Reactions Analysis

The compound is a strong electron-withdrawing molecule and can react with aldehydes through the Knoevenagel condensation reaction . This reaction allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of difluorobenzamide derivatives, including compounds similar to 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide, has been explored for their potential applications in the pharmaceutical and agrochemical industries. For example, the Rh(III)-catalyzed redox-neutral C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers via β-H elimination demonstrates the broad substrate compatibility, functional group tolerance, and high regioselectivity of this method, providing new opportunities for the synthesis of elaborate difluorinated compounds from readily available fluorinated synthons (Cui et al., 2023).

Imaging and Diagnostics

- Fluorine-containing benzamide analogs have been synthesized and evaluated as candidate ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. This research highlights the potential of fluorine-18 labeled benzamide analogues in providing insights into the molecular underpinnings of cancer and aiding in the diagnosis and treatment planning for solid tumors (Tu et al., 2007).

Drug Development and Molecular Imaging

- The development of new PET agents for imaging B-Raf(V600E) in cancers has involved the synthesis of difluorobenzamide derivatives. These agents can provide valuable insights into the progression of cancers that harbor the B-Raf(V600E) mutation and potentially guide therapeutic interventions. The synthesis of such compounds demonstrates the utility of difluorobenzamides in the development of molecular imaging agents that can contribute to personalized medicine strategies (Wang et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

2,6-difluoro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO2/c18-13-6-3-7-14(19)15(13)16(21)20-10-17(22)8-11-4-1-2-5-12(11)9-17/h1-7,22H,8-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDSNOBYGODDSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNC(=O)C3=C(C=CC=C3F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-Dichlorophenoxy)methyl]-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B2510562.png)

![[(1-Methyl-1H-indol-5-yl)methyl]amine acetate](/img/structure/B2510565.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2510566.png)

![3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2510569.png)

![2-[[4-[Bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2510570.png)

![ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2510573.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2510575.png)